molecular formula C14H19NO5 B13185587 2-({[(Benzyloxy)carbonyl]amino}oxy)-4-methylpentanoic acid

2-({[(Benzyloxy)carbonyl]amino}oxy)-4-methylpentanoic acid

Cat. No.: B13185587
M. Wt: 281.30 g/mol
InChI Key: GRBKZQDSSUEHLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({[(Benzyloxy)carbonyl]amino}oxy)-4-methylpentanoic acid is an organic compound with significant applications in various fields of scientific research. It is known for its role in synthetic chemistry, particularly in the formation of peptide bonds and other complex organic structures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(Benzyloxy)carbonyl]amino}oxy)-4-methylpentanoic acid typically involves the protection of amino acids followed by specific coupling reactions. One common method includes the use of benzyloxycarbonyl (Cbz) as a protecting group for the amino function. The reaction conditions often require the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, often employing solid-phase peptide synthesis (SPPS) techniques. The use of automated systems ensures consistency and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions

2-({[(Benzyloxy)carbonyl]amino}oxy)-4-methylpentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as oxo derivatives, free amines, and substituted benzyloxycarbonyl compounds .

Scientific Research Applications

2-({[(Benzyloxy)carbonyl]amino}oxy)-4-methylpentanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-({[(Benzyloxy)carbonyl]amino}oxy)-4-methylpentanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group acts as a protecting group, allowing selective reactions at other functional sites. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({[(Benzyloxy)carbonyl]amino}oxy)-4-methylpentanoic acid is unique due to its specific structure, which allows for selective protection and deprotection of functional groups. This makes it particularly useful in the synthesis of complex organic molecules and peptides .

Properties

Molecular Formula

C14H19NO5

Molecular Weight

281.30 g/mol

IUPAC Name

4-methyl-2-(phenylmethoxycarbonylaminooxy)pentanoic acid

InChI

InChI=1S/C14H19NO5/c1-10(2)8-12(13(16)17)20-15-14(18)19-9-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3,(H,15,18)(H,16,17)

InChI Key

GRBKZQDSSUEHLP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)O)ONC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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